4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline
Description
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative characterized by chloro substituents at positions 4 and 6, a methyl group at position 3, and a trifluoromethyl group at position 2. This substitution pattern imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C11H6Cl2F3N |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
4,6-dichloro-3-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H6Cl2F3N/c1-5-9(13)7-4-6(12)2-3-8(7)17-10(5)11(14,15)16/h2-4H,1H3 |
InChI Key |
AOHMQJVHDCGEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 2,6-Dichloro-3-trifluoromethylpyridine
A practical and efficient route involves starting from commercially available 2,6-dichloro-3-trifluoromethylpyridine. This precursor undergoes regioselective nucleophilic substitution at the 6-chloro position with amines or other nucleophiles, while the trifluoromethyl group remains stable due to its poor leaving group ability compared to chlorine.
Key Reaction: Treatment of 2,6-dichloro-3-trifluoromethylpyridine with methylamine selectively substitutes the chlorine at the 6-position, yielding 2-chloro-6-methylamino-3-trifluoromethylpyridine with high regioselectivity (~98:2 ratio) and high yield (~90%) at room temperature.
Subsequent Steps: The methylamino group can be further manipulated chemically to introduce the methyl substituent at the 3-position of the quinoline ring, and chlorination at the 4-position can be achieved via controlled electrophilic substitution or halogenation methods.
Use of Propylphosphonic Anhydride (T3P) in Coupling Reactions
For related quinoline derivatives, coupling reactions facilitated by propylphosphonic anhydride (T3P) have been employed under mild conditions. T3P acts as a mild water scavenger catalyst, offering advantages such as low toxicity, high selectivity, and ease of work-up. This method is attractive for large-scale synthesis due to its operational simplicity and cost-effectiveness.
Reaction Conditions and Catalysts
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2,6-dichloro-3-trifluoromethylpyridine + methylamine | Room temperature, ~1.1 eq methylamine, triethylamine base | ~90% yield, regioselectivity 98:2 |
| 2 | Chlorination (electrophilic substitution) | Chlorinating agents (e.g., N-chlorosuccinimide) | Controlled temperature, inert atmosphere | High selectivity for 4-position |
| 3 | Multicomponent reaction (alternative) | Anilines, aldehydes, terminal alkynes + montmorillonite K-10 or Zn(OTf)2 | Microwave irradiation, solvent-free or mild solvents | Excellent yields, short reaction time |
| 4 | Coupling reaction | Propylphosphonic anhydride (T3P) | Mild conditions, short reaction times | High purity, cost-effective for scale-up |
Research Findings and Process Improvements
The regioselectivity of nucleophilic substitution on 2,6-dichloro-3-trifluoromethylpyridine is crucial to obtain the desired substitution pattern, with methylamine favoring the 6-position substitution.
Large-scale preparations require careful control of oxidation steps and purification to maintain high yields, as some intermediates may degrade or form side products at scale.
The trifluoromethyl group’s stability under nucleophilic substitution conditions allows for selective functionalization of the quinoline ring without loss of this group, which is essential for the biological activity of the final compound.
The use of green chemistry approaches such as solid acid catalysts and microwave irradiation enhances the sustainability and efficiency of quinoline synthesis, potentially applicable to this compound.
Summary Table of Key Synthetic Routes
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on 2,6-dichloro-3-trifluoromethylpyridine | 2,6-dichloro-3-trifluoromethylpyridine | Selective substitution with methylamine | High regioselectivity, high yield | Requires careful control in scale-up |
| Multicomponent reaction (MCR) | Anilines, aldehydes, terminal alkynes | Montmorillonite K-10 or Zn(OTf)2 catalysis | Fast, green, high atom economy | Not specifically demonstrated for this compound |
| Coupling using T3P | Quinoline derivatives | Coupling under mild conditions | Mild, scalable, low toxicity | Needs optimization for specific substrates |
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the quinoline derivative with an arylboronic acid .
Scientific Research Applications
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Regioisomers
4,5-Dichloro-2-(trifluoromethyl)quinoline
- Substituents : Cl at positions 4 and 5; CF₃ at position 2.
- Synthesis: Produced via phosphorylation of 5-chloro-2-trifluoromethyl-4-quinolone, yielding a 2:3 ratio of 4,5- and 4,7-dichloro regioisomers. The 4,5-isomer is more readily isolated via recrystallization .
- Physical Properties : Melting point = 95.1–97.1°C; crystalline solid with a strong odor .
- Relevance : Demonstrates the impact of regiochemistry on isolation ease and physical stability.
4,7-Dichloro-2-(trifluoromethyl)quinoline
- Substituents : Cl at positions 4 and 7; CF₃ at position 2.
- Synthesis: Forms as a minor regioisomer during the same reaction as above. Requires chromatographic purification for isolation .
- Physical Properties : Melting point = 40.9–41.9°C; viscous liquid that crystallizes upon standing .
- Key Difference : Lower thermal stability compared to the 4,5-isomer, highlighting how chloro positioning affects crystallinity.
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
- Substituents : Cl at positions 5 and 7; OH at position 4; CF₃ at position 2.
Functional Group Variations
6-Methoxy-4-trifluoromethyl-quinolin-2-amine
- Substituents : Methoxy at position 6; CF₃ at position 4; NH₂ at position 2.
- Biological Activity : Exhibits antitumor activity, with derivatives showing inhibition of tumor cell proliferation .
- Comparison : The methoxy and amine groups confer distinct electronic properties and bioactivity, differing from the target compound’s chloro and methyl substituents.
4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline
Biological Activity
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the fields of oncology, infectious diseases, and parasitology. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound may exhibit its effects by:
- Inhibiting Enzymatic Activity : It can bind to specific enzymes, such as kinases and proteases, disrupting their function and altering cell signaling pathways.
- Inducing Oxidative Stress : Similar to other quinoline derivatives, it may promote oxidative stress in target cells, leading to apoptosis or cell death.
- Disrupting Membrane Integrity : The compound's lipophilicity allows it to penetrate cellular membranes, potentially disrupting membrane functions.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds within the quinoline family exhibit activity against various bacterial strains, including drug-resistant pathogens. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance antibacterial potency .
- Antifungal and Antiparasitic Activity : Quinoline derivatives are also recognized for their antifungal and antiparasitic properties. They have been tested against Plasmodium falciparum, showing promising results against both chloroquine-sensitive and resistant strains .
Anticancer Potential
This compound has been investigated for its anticancer potential:
- Inhibition of Cancer Cell Proliferation : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Targeting Specific Pathways : The compound may act on critical signaling pathways involved in cancer progression, such as the EGFR pathway .
Study on Antimycobacterial Activity
A recent study evaluated the efficacy of quinoline derivatives against Mycobacterium tuberculosis. The findings revealed that certain modifications significantly enhanced the antimycobacterial activity compared to standard treatments .
| Compound | Activity Against M. tuberculosis | Binding Energy (kcal/mol) |
|---|---|---|
| 11a | Excellent | −71.3 |
| 11b | Good | −65.0 |
| 11c | Moderate | −58.5 |
This table illustrates the correlation between structural modifications and biological activity.
Study on Antiparasitic Activity
Another investigation focused on the antiplasmodial activity of quinoline derivatives against Plasmodium falciparum. The study highlighted that specific structural features contributed to increased efficacy against chloroquine-resistant strains .
| Compound | IC50 Value (µM) | Strain Type |
|---|---|---|
| Compound 1 | 0.5 | Chloroquine-sensitive |
| Compound 2 | 1.0 | Chloroquine-resistant |
Q & A
What are the optimal synthetic routes for 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves halogenation and trifluoromethylation steps. A Vilsmeier-Haack type reagent (e.g., MSCL-DMF/DMAC) has been employed for regioselective chlorination and formylation of quinoline precursors . Alternative methods include using trifluoroacetimidoyl chlorides to introduce the trifluoromethyl group, as demonstrated in analogous quinoline derivatives . Key parameters include:
- Temperature : Reactions often proceed at 80–120°C for 12–24 hours.
- Catalysts : Ferrocenyl-phosphine catalysts enable enantioselective annulation in related quinoline syntheses .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield optimization (60–85%) depends on stoichiometric control of halogenating agents like POCl₃ .
How can structural characterization of this compound be rigorously validated?
Combined spectroscopic and crystallographic methods are essential:
- NMR : and NMR confirm substituent positions and purity. For example, the trifluoromethyl group shows a distinct triplet in NMR at δ -62 to -65 ppm .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in halogen and methyl group orientations .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHClFN: expected m/z 308.98) .
What analytical techniques are recommended for detecting this compound in biological matrices?
- HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation. Electrospray ionization in negative mode enhances sensitivity for chlorine and fluorine-containing ions .
- Fluorescence assays : Quinolines with electron-withdrawing groups (e.g., -CF) exhibit intrinsic fluorescence, enabling quantification in cellular uptake studies .
How do substituent positions (e.g., Cl, CF3_33, methyl) influence its biological activity?
- Antitumor activity : In related 6-methoxy-4-trifluoromethylquinoline derivatives, the trifluoromethyl group enhances lipophilicity and membrane permeability, while chlorine atoms at positions 4 and 6 increase DNA intercalation potential .
- Enzyme inhibition : Trifluoromethyl groups at position 2 improve binding to kinase ATP pockets due to hydrophobic interactions, as seen in imidazo[1,2-a]pyridine analogs .
What stability challenges arise during storage and handling, and how can they be mitigated?
- Hydrolysis : The compound is sensitive to moisture, particularly at the C-Cl bonds. Store under inert gas (N) with molecular sieves in anhydrous DMSO or DMF .
- Photodegradation : UV light induces decomposition; amber glass vials and low-temperature storage (-20°C) are recommended .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, requiring controlled heating during reactions .
How can contradictory data on synthetic yields be resolved?
Discrepancies often stem from:
- Regioselectivity : Competing halogenation pathways (e.g., C-4 vs. C-6 chlorination) require precise stoichiometric control of POCl .
- Side reactions : Trifluoromethyl group migration during synthesis can be minimized using bulky bases (e.g., DBU) .
- Validation : Reproducibility is improved by adhering to published protocols from peer-reviewed journals over commercial sources .
What mechanistic insights explain its activity in cancer cell lines?
- Topoisomerase inhibition : Chlorine and trifluoromethyl groups enhance intercalation into DNA, disrupting topoisomerase II activity, as observed in 6-methoxy-4-trifluoromethylquinoline derivatives .
- Apoptosis induction : ROS generation via mitochondrial membrane depolarization has been linked to electron-withdrawing substituents .
How can regioselectivity be controlled during derivatization reactions?
- Electrophilic substitution : Directed ortho-metalation (DoM) with LDA directs functionalization to the C-8 position .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify the C-3 position in trifluoromethyl-substituted quinolines .
What computational approaches predict its reactivity and binding modes?
- DFT calculations : Assess electrophilic Fukui indices to identify reactive sites (e.g., C-4 for nucleophilic attacks) .
- Molecular docking : AutoDock Vina models interactions with kinase targets (e.g., EGFR), highlighting the role of the trifluoromethyl group in hydrophobic binding pockets .
What future research directions are prioritized for this compound?
- SAR studies : Systematic variation of substituents (e.g., replacing Cl with Br or F) to optimize pharmacokinetics .
- In vivo models : Evaluate blood-brain barrier penetration for potential CNS applications, leveraging its lipophilic profile .
- Green synthesis : Develop catalytic, solvent-free methods to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
